molecular formula C8H15NO B3322622 1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine CAS No. 1495172-96-7

1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine

Cat. No.: B3322622
CAS No.: 1495172-96-7
M. Wt: 141.21
InChI Key: LPDIAYLVZDAPJD-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine” is a cyclopropane-containing amine. It has a molecular formula of C8H15NO and a molecular weight of 141.21 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves ring-expansion of monocyclopropanated heterocycles . This process is stereoselective, scalable, and metal-free, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The key step in this process is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring attached to a tetrahydropyran ring via an amine group . The InChI code for this compound is 1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 .

Scientific Research Applications

Synthesis of Polyhydroxyalkyl-Substituted Pyrroles

Research by Wang et al. (2013) demonstrates an efficient one-pot synthesis method for polyhydroxyalkyl-substituted pyrroles using 1,2-cyclopropa-3-pyranones with primary amines. This method is notable for its simplicity, mild reaction conditions, and broad substrate scope, offering a versatile approach for pyrrole synthesis (Wang et al., 2013).

Synthesis of Tetrahydroquinolines

Mellor and Merriman (1995) developed a one-pot synthesis for tetrahydroquinolines, utilizing reactions between aromatic amines, formaldehyde, and electron-rich alkenes such as 3,4-dihydro-2H-pyran. This study highlights the importance of multi-step processes in the catalyzed addition of electron-rich alkenes to preformed imines (Mellor & Merriman, 1995).

Synthesis of Pyrano[3,4-c]Pyrrole Derivatives

Ievlev et al. (2017) developed a procedure for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives. This method involves intramolecular cyclization on a pyran ring, showcasing a novel approach to synthesize these derivatives (Ievlev et al., 2017).

Synthesis of Tetrahydroquinoline Derivatives in Water

Zhang and Li (2002) reported a highly efficient synthesis of various tetrahydroquinoline derivatives in water. By using a domino reaction of aromatic amines and cyclic enol ethers catalyzed by indium chloride, this method demonstrates a water-based, eco-friendly approach for synthesizing tetrahydroquinolines (Zhang & Li, 2002).

Synthesis of Persubstituted Bis-Tetrahydrofurans

Ma et al. (2013) developed a method for constructing persubstituted bis-tetrahydrofuran and perhydrofuro[2,3-b]pyran derivatives. This research utilizes a diastereoselective [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes, highlighting a novel strategy for synthesizing these compounds (Ma et al., 2013).

Properties

IUPAC Name

1-(oxan-3-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(3-4-8)7-2-1-5-10-6-7/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDIAYLVZDAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
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1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
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1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
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1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
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1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
Reactant of Route 6
1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine

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